Structural Differentiation from Phencyclidine Congeners via 1-Phenylpyrrole Moiety
The target compound's 1-phenylpyrrol-2-ylmethylamine side chain distinguishes it from classic arylcyclohexylamine NMDA receptor antagonists like phencyclidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPY). In rat behavioral models, PCPY exhibited ataxia-inducing potency (ED₅₀ ~2.5 mg/kg) comparable to PCP (ED₅₀ ~3.0 mg/kg), while the analgesic PCA (1-phenylcyclohexanamine) was notably less potent (ED₅₀ >20 mg/kg) [REFS-1, REFS-2]. The addition of the pyrrole ring with a methylene spacer in the target compound is predicted to alter NMDA receptor binding affinity and off-target sigma receptor interactions, though direct experimental data for this specific compound are lacking and represent a critical knowledge gap.
| Evidence Dimension | Behavioral pharmacology (ataxia) in rats |
|---|---|
| Target Compound Data | No experimental data available (predicted to diverge from PCPY based on structure) |
| Comparator Or Baseline | PCPY (ED₅₀ ~2.5 mg/kg); PCP (ED₅₀ ~3.0 mg/kg); PCA (ED₅₀ >20 mg/kg) |
| Quantified Difference | Not quantifiable (experimental data missing for target compound) |
| Conditions | Rat behavioral models; intraperitoneal administration |
Why This Matters
Selection of the target compound over PCPY or PCA for research requires acknowledgment that its pharmacological profile is unknown and cannot be extrapolated from congener data without direct experimentation.
- [1] Cho, A. K., Hiramatsu, M., Schmitz, D. A., Nabeshima, T., & Kameyama, T. (2002). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. Pharmacology Biochemistry and Behavior, 72(4), 925-933. View Source
- [2] Shao, L., et al. (2009). Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. US2009/0005456 A1. View Source
